Product packaging for AC-PHE-OME(Cat. No.:CAS No. 3618-96-0)

AC-PHE-OME

Cat. No.: B556384
CAS No.: 3618-96-0
M. Wt: 221.25 g/mol
InChI Key: IKGHIFGXPVLPFD-NSHDSACASA-N
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Description

AC-PHE-OME, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl N-acetyl-L-phenylalaninate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B556384 AC-PHE-OME CAS No. 3618-96-0

Properties

IUPAC Name

methyl (2S)-2-acetamido-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGHIFGXPVLPFD-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3618-96-0
Record name Acetylphenylalanine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL N-ACETYL-L-PHENYLALANINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OI4S8B842
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Context and Evolution of Research on Phenylalanine Derivatives

The scientific journey of phenylalanine derivatives is deeply rooted in the early 20th-century explorations of amino acid metabolism. Initial studies focused on understanding the metabolic pathways of phenylalanine, leading to the groundbreaking discovery of phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize this amino acid. chemsrc.comnih.gov This early research highlighted the physiological importance of phenylalanine and its metabolites.

Over the decades, the focus of research expanded from metabolic studies to the synthetic manipulation of the phenylalanine structure. Scientists began to explore how modifications, such as N-acetylation and esterification, could alter the molecule's properties and create new functionalities. The development of peptide synthesis methodologies was a significant driver in this evolution, where protected amino acids like N-acetyl-L-phenylalanine and its esters became crucial for the stepwise construction of complex peptide chains. chemimpex.comscientificlabs.co.ukchemicalbook.com More recently, research has diversified into materials science, where the self-assembly properties of phenylalanine derivatives are harnessed to create novel biomaterials like hydrogels.

Significance of Methyl N Acetyl L Phenylalaninate in Contemporary Chemical Science

Methyl N-acetyl-L-phenylalaninate (Ac-Phe-OMe) stands out as a particularly significant derivative within this class. Its importance stems from its utility as a versatile intermediate and chiral building block in organic synthesis. chemimpex.com The N-acetyl group provides a stable protecting group for the amine, preventing unwanted side reactions, while the methyl ester activates the carboxyl group for further transformations, most notably amide bond formation in peptide synthesis. chemimpex.comscientificlabs.co.uk

In contemporary research, this compound is frequently employed in the synthesis of peptides, peptidomimetics, and other biologically active molecules. chemimpex.com Its well-defined stereochemistry makes it an excellent starting material for creating enantiomerically pure compounds, which is critical in the development of pharmaceuticals where stereoisomers can have vastly different biological activities. Furthermore, it serves as a model substrate in enzymatic studies, helping to elucidate the mechanisms of proteases and other enzymes that recognize and process phenylalanine residues. acs.orgcaltech.edu Its use also extends to coordination chemistry, where it can act as a ligand for the formation of metal complexes with interesting structural and catalytic properties.

Stereochemical Aspects and Chiral Transformations

Stereochemical Integrity and Racemization

The stereochemical integrity of Methyl N-acetyl-L-phenylalaninate is of paramount importance in many of its applications, particularly in peptide synthesis, where the preservation of chirality is essential for the biological activity of the final product. mdpi.com A significant challenge to maintaining this integrity is the propensity for racemization, a process that leads to the loss of the stereocenter's specific configuration. mdpi.com One of the primary mechanisms responsible for the racemization of N-acyl amino acids, including N-acetyl-L-phenylalanine and its esters, is the formation of an azlactone (also known as an oxazolone) intermediate. mdpi.combibliomed.orgscite.ai

The process is initiated during the activation of the carboxylic acid group, a necessary step for amide bond formation. mdpi.comnih.gov This activation, often carried out using coupling reagents and a tertiary base, can inadvertently facilitate an intramolecular cyclization. mdpi.com The oxygen atom of the N-acetyl group acts as a nucleophile, attacking the activated carbonyl carbon. This intramolecular reaction results in the formation of a five-membered heterocyclic ring, the azlactone. mdpi.comscite.ai

Once the azlactone is formed, the hydrogen atom at the α-carbon (the stereocenter) becomes significantly more acidic. mdpi.comacs.org This increased acidity is attributed to the ability of the resulting enolate to be stabilized by delocalization of the negative charge across the azlactone ring system, which imparts a degree of aromatic character to the enolate tautomer. mdpi.com The presence of a base in the reaction mixture can then readily abstract this acidic proton, leading to the formation of a planar, achiral enolate intermediate. mdpi.comacs.org Subsequent reprotonation of this enolate can occur from either face with equal probability, resulting in a mixture of both the L- and D-isomers of the azlactone. mdpi.com This process of deprotonation and reprotonation is the crux of the racemization pathway. When this racemic or epimerized azlactone mixture reacts with a nucleophile, such as an amino acid ester, it produces a mixture of diastereomeric peptides, thereby compromising the stereochemical purity of the desired product. mdpi.comslideshare.net

Research has shown that the extent of racemization is influenced by several factors, including the nature of the N-acyl group, the solvent, and, crucially, the choice of base. mdpi.combibliomed.org Studies on the amidation of N-acetyl-L-phenylalanine have demonstrated that stronger bases, while efficient at deprotonating the carboxylic acid for activation, also promote the formation and subsequent racemization of the azlactone intermediate. mdpi.com

A detailed investigation into the TBTU-mediated amidation of N-acetyl-L-phenylalanine with 1,3,4,6-tetra-O-acetyl-β-D-glucosamine highlighted the critical role of the base in the degree of racemization. The use of a strong base like diisopropylethylamine (DIPEA) resulted in significant racemization. mdpi.com However, the study also revealed that by using a weaker base, such as pyridine, the extent of racemization could be substantially reduced. mdpi.com This is because a weaker base is less effective at deprotonating the α-proton of the azlactone intermediate, thus preserving its stereochemical configuration to a greater extent. mdpi.com

The following table summarizes the effect of different bases on the diastereomeric ratio of the product formed in the TBTU-mediated coupling of N-acetyl-L-phenylalanine, illustrating the impact of base selection on racemization.

EntryBaseDiastereomeric Ratio (L-product : D-product)
1DIPEA (Diisopropylethylamine)30 : 70
2Pyridine85 : 15
32,6-Lutidine70 : 30
4Triethylamine (TEA)40 : 60

Table based on data from a study on the amidation of N-acetyl-L-phenylalanine. mdpi.com

These findings underscore that the racemization of N-acetyl-L-phenylalaninate and related compounds is not an unavoidable outcome but a side reaction that can be controlled and minimized through careful optimization of the reaction conditions, particularly the choice of base. mdpi.com The formation of the azlactone is a critical step in this process, and strategies to either prevent its formation or suppress its subsequent enolization are key to maintaining the stereochemical purity of the desired products. acs.orgsci-hub.se

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), within a molecule.

The chemical shifts (δ) in NMR spectra are indicative of the electronic environment of each nucleus. For Methyl N-acetyl-L-phenylalaninate, specific signals can be assigned to the protons and carbons of the acetyl group, the methyl ester, and the phenylalanine residue.

Published data for N-acetyl-L-phenylalanine methyl ester in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) provides the following chemical shift assignments hepvs.ch:

¹H NMR (400 MHz, DMSO-d6):

δ 8.33 ppm (doublet, 1H): Amide proton (NH).

δ 7.16 – 7.33 ppm (multiplet, 5H): Aromatic protons of the phenyl ring.

δ 4.44 ppm (multiplet, 1H): Alpha-proton (α-CH).

δ 3.59 ppm (singlet, 3H): Methyl ester protons (OCH₃).

δ 3.00 ppm & 2.87 ppm (doublet of doublets, 2H): Beta-protons (β-CH₂).

δ 1.79 ppm (singlet, 3H): Acetyl group protons (CH₃CO). hepvs.ch

¹³C NMR (101 MHz, DMSO-d6):

δ 172.19 ppm: Ester carbonyl carbon (C=O).

δ 169.29 ppm: Amide carbonyl carbon (C=O).

δ 137.25 ppm: Quaternary aromatic carbon (C-ipso).

δ 128.99 ppm, 128.23 ppm, 126.52 ppm: Aromatic carbons (CH).

δ 53.60 ppm: Alpha-carbon (α-CH).

δ 51.79 ppm: Methyl ester carbon (OCH₃).

δ 36.72 ppm: Beta-carbon (β-CH₂).

δ 22.23 ppm: Acetyl group carbon (CH₃). hepvs.ch

These assignments are fundamental for confirming the compound's identity and serve as a basis for more complex structural studies.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for Methyl N-acetyl-L-phenylalaninate in DMSO-d6 hepvs.ch

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Amide (NH)8.33 (d)-
Phenyl (Ar-H)7.16 - 7.33 (m)126.52, 128.23, 128.99
Phenyl (Ar-C)-137.25
Alpha-CH4.44 (ddd)53.60
Methyl Ester (OCH₃)3.59 (s)51.79
Beta-CH₂3.00 (dd), 2.87 (dd)36.72
Acetyl (CH₃)1.79 (s)22.23
Ester Carbonyl (C=O)-172.19
Amide Carbonyl (C=O)-169.29

Abbreviations: d = doublet, ddd = doublet of doublet of doublets, m = multiplet, s = singlet

To understand the spatial arrangement of atoms, advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These techniques detect through-space interactions between protons that are close to each other, providing crucial distance constraints for conformational analysis. hebmu.edu.cnresearchgate.net

For N-acetylated amino acid derivatives, ROESY experiments have been instrumental in elucidating the conformational models of diastereomeric solvates formed with chiral solvating agents. acs.org The observation of ROE correlations helps to assign the configuration of stereogenic centers. rsc.org For instance, the analysis of ROESY spectra can reveal the proximity between specific protons, which in turn defines the preferred conformation of the molecule in solution. acs.orgrsc.org While both NOESY and ROESY are powerful, NOESY is sometimes preferred due to less spectral overlap, leading to more accurate analysis. researchgate.net

The stereochemistry of a molecule, such as the distinction between L- and D-isomers (enantiomers), significantly influences its NMR spectrum, especially in a chiral environment. While enantiomers have identical NMR spectra in an achiral solvent, their signals can be differentiated in the presence of a chiral solvating agent or a chiral auxiliary. This differentiation, known as chemical shift nonequivalence (ΔΔδ), is a powerful tool for determining enantiomeric purity. acs.org

For N-acetyl phenylalanine derivatives, differences in NMR spectra between stereoisomers have been observed. researchgate.netgoogle.com The coupling constants of vicinal protons can also help distinguish between diastereomers, as trans-couplings typically exhibit larger values (11–18 Hz) compared to cis-couplings (6–14 Hz). magritek.com Studies have shown that even in the absence of a chiral agent, subtle differences in the NMR spectra of E and Z isomers of related N-acetyl-dehydrophenylalanine derivatives can be observed, particularly for the β-protons. researchgate.net

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds. uah.edumdpi.com For compounds like Methyl N-acetyl-L-phenylalaninate, a derivatization step is often required to increase their volatility. nih.govtdl.org A common method involves esterification followed by acylation to produce, for example, methyl ester-pentafluoropropionyl (Me-PFP) derivatives, which are amenable to GC-MS analysis. nih.gov

The electron ionization (EI) mass spectrum of N-acetyl-L-phenylalanine methyl ester shows characteristic fragmentation patterns. nist.gov The analysis of N-acylated amino acid methyl esters reveals typical fragmentation, including a dominant ion from McLafferty rearrangement if the acyl chain is saturated. beilstein-journals.org These fragmentation patterns are crucial for identifying the amino acid core and the N-acyl group, making GC-MS a valuable tool for identifying these types of compounds in complex mixtures. beilstein-journals.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically within a few parts per million (ppm) of the theoretical mass. nih.gov This precision allows for the unambiguous determination of a compound's elemental formula, a critical step in its identification. nih.govresearchgate.netmdpi.com

For Methyl N-acetyl-L-phenylalaninate (formula: C₁₂H₁₅NO₃), the theoretical exact mass of the protonated molecule [M+H]⁺ is 222.1130 g/mol . HRMS analysis using electrospray ionization (ESI) has confirmed this, with an experimental value found to be 222.1137 [M+H]⁺, demonstrating the high accuracy of the technique. hepvs.ch This capability is essential for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars). researchgate.net

Interactive Data Table: HRMS Data for Methyl N-acetyl-L-phenylalaninate hepvs.ch

Ion Formula Calculated m/z Found m/z
[M+H]⁺[C₁₂H₁₆NO₃]⁺222.1130222.1137
[M+Na]⁺[C₁₂H₁₅NO₃Na]⁺244.0950 (Calculated from formula)-

Infrared (IR) Spectroscopic Investigations of Functional Groups and Interactions

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of Methyl N-acetyl-L-phenylalaninate displays characteristic absorption bands that confirm the presence of its key structural moieties: the amide group, the ester group, and the phenyl ring.

The spectrum is characterized by several distinct regions. The N-H stretching vibration of the secondary amide typically appears as a sharp band around 3300 cm⁻¹. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene (B1212753) groups are found just below 3000 cm⁻¹. libretexts.org

The carbonyl (C=O) stretching region is particularly informative. The molecule contains two carbonyl groups, one in the amide and one in the ester. The amide I band (primarily C=O stretch) is expected to appear around 1650 cm⁻¹, a strong and characteristic absorption. The ester C=O stretching vibration is typically found at a higher frequency, around 1740 cm⁻¹. libretexts.org For the closely related N-acetyl-L-phenylalanine, a sharp band for the carboxyl C=O is seen at 1695 cm⁻¹, while another sharp band appears at 1552 cm⁻¹, attributed to the amide II band (a mix of N-H bend and C-N stretch). researchgate.net The C-O stretching vibrations of the ester group contribute to bands in the 1300-1100 cm⁻¹ region. libretexts.org

Table 2: Characteristic Infrared (IR) Absorption Frequencies for Methyl N-acetyl-L-phenylalaninate
Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Intensity
Amide (N-H)Stretch~3300Medium-Sharp
Aromatic C-HStretch3100-3000Variable
Aliphatic C-HStretch3000-2850Medium
Ester (C=O)Stretch~1740Strong
Amide (C=O)Amide I Stretch~1650Strong
Amide (N-H, C-N)Amide II Bend/Stretch~1550Medium
Ester (C-O)Stretch1300-1100Strong
Aromatic C=CRing Bending~750-700Strong

X-ray Crystallographic Analysis of Solid-State Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Methyl N-acetyl-L-phenylalaninate exhibits pseudopolymorphism, a phenomenon where a compound crystallizes in different crystal structures due to the inclusion of solvent molecules (in this case, water). nih.goviucr.org Two such forms have been identified and structurally characterized.

The first is an anhydrous orthorhombic phase (Form I), which crystallizes in the space group P2₁2₁2₁. nih.goviucr.org This form is stable in anhydrous environments. The second is a hemihydrate tetragonal phase (Form II), which has the space group P4₁2₁2 and incorporates one water molecule for every two molecules of the compound. nih.goviucr.org The transition from the orthorhombic to the tetragonal phase occurs in the presence of water. nih.gov

In both crystal structures, the molecules arrange into alternating hydrophilic and hydrophobic layers. The stability of these layers is dictated by different intermolecular forces. In the hydrophilic layers of the anhydrous form (I), moderate N-H···O hydrogen bonds are the primary stabilizing interaction. In the hemihydrate form (II), the network is more complex, involving both N-H···O and O-H···O hydrogen bonds with the incorporated water molecules. nih.gov The hydrophobic layers are stabilized by weak C-H···π interactions, which differ in geometry between the two forms. nih.gov

Table 3: Crystallographic Data for Pseudopolymorphs of Methyl N-acetyl-L-phenylalaninate
ParameterForm I (Anhydrous)Form II (Hemihydrate)
Chemical FormulaC₁₂H₁₅NO₃C₁₂H₁₅NO₃ · 0.5H₂O
Crystal SystemOrthorhombicTetragonal
Space GroupP2₁2₁2₁P4₁2₁2
Key Intermolecular InteractionsN-H···O hydrogen bonds, C-H···π interactionsN-H···O and O-H···O hydrogen bonds, C-H···π interactions

Methyl N-acetyl-L-phenylalaninate can act as a "guest" molecule, forming well-defined inclusion complexes with "host" molecules such as cyclodextrins. A detailed crystallographic study has been performed on the complex formed with β-cyclodextrin. nih.govnih.gov

The analysis revealed the formation of a 2:2 inclusion complex, where two β-cyclodextrin host molecules encapsulate two guest molecules of Methyl N-acetyl-L-phenylalaninate. nih.govnih.gov The host molecules arrange into a head-to-head dimer, creating an extended hydrophobic cavity where the guest molecules reside. nih.govresearchgate.net This supramolecular assembly crystallizes in the triclinic space group P1. nih.gov

The study, conducted at various temperatures, showed that the guest molecules exhibit kinetic energy-dependent changes in their conformation, position, and orientation within the host's binding pocket. nih.gov At higher temperatures, the guest molecules show dynamic disorder, while at lower temperatures, static disorder is observed, where distinct conformational states are occupied. nih.gov The complex is further stabilized by a network of hydrogen bonds involving the guest molecules, water of hydration, and the hydroxyl groups of the β-cyclodextrin host molecules. nih.gov These studies provide a detailed view of molecular recognition at the atomic level.

Applications in Advanced Chemical and Biochemical Systems

Role as a Chiral Building Block in Asymmetric Synthesis

Methyl N-acetyl-L-phenylalaninate serves as a crucial chiral building block in asymmetric synthesis, a field focused on the stereoselective construction of chiral molecules. Its inherent chirality, derived from the L-phenylalanine backbone, makes it a valuable precursor for the synthesis of more complex enantiopure compounds, particularly in the pharmaceutical industry. The N-acetyl and methyl ester groups offer stability and enhanced solubility in organic solvents, which is advantageous for its application in various synthetic transformations.

The utility of phenylalanine derivatives in asymmetric synthesis is well-documented. For instance, methodologies have been developed for the asymmetric synthesis of β-methylphenylalanine isomers using chiral auxiliaries derived from D-phenylalanine. renyi.hu Furthermore, rhodium and ruthenium-based catalysts with chiral ligands have been successfully employed in the asymmetric hydrogenation of enamides to produce substituted phenylalanine derivatives with high enantioselectivity. scispace.comacs.org These examples underscore the importance of the phenylalanine scaffold, of which Methyl N-acetyl-L-phenylalaninate is a key derivative, in building complex chiral molecules.

Racemic mixtures of phenylalanine methyl ester derivatives can also be used as versatile precursors. ut.ac.ir Through processes like crystallization-induced asymmetric transformation (CIAT), it is possible to resolve these racemic mixtures to obtain the desired enantiomer, which can then be utilized in the synthesis of biologically active molecules like L-Dopa and L-Tyrosine. ut.ac.ir

Table 1: Examples of Asymmetric Synthesis Applications with Phenylalanine Derivatives

Precursor/Catalyst SystemTarget MoleculeKey TransformationReference
S-(+)-3-phenylbutyric acid with D-phenylalanine derived chiral auxiliaryβ-methylphenylalanine isomersAsymmetric alkylation renyi.hu
(R,R)-Me-BPE-Rh catalystβ-methylhomophenylalanineAsymmetric hydrogenation of enamides scispace.com
Racemic phenyl alanine (B10760859) methyl ester derivativesL-Tyrosine and L-DopaCrystallization-induced asymmetric transformation (CIAT) ut.ac.ir
Ir-MaxPHOX catalystsChiral aminesAsymmetric hydrogenation of N-alkyl imines acs.org

Integration into Peptide Synthesis Methodologies

Methyl N-acetyl-L-phenylalaninate and related N-methylated amino acids present unique challenges and opportunities in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides. The presence of the N-methyl group can lead to lower coupling yields due to steric hindrance. nih.gov To overcome this, specialized coupling reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or PyBOP/1-hydroxy-7-azabenzotriazole (HOAt) have been identified as more effective for these difficult couplings. nih.gov

Furthermore, when a peptide contains an acetylated N-methylamino acid at the N-terminus, there is a risk of losing the Ac-N-methylamino acid during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA). nih.gov The cleavage time is a critical parameter that must be carefully controlled to minimize side reactions like fragmentation between consecutive N-methylamino acids and the formation of diketopiperazines. nih.gov

Despite these challenges, the incorporation of phenylalanine and its derivatives into peptides via SPPS is a widely used strategy. nih.gov For example, a triazene (B1217601) linker has been employed to anchor phenylalanine to a polymeric support through its side chain, allowing for the synthesis of various bioactive peptides, including cyclic and C-modified peptides. nih.gov This method involves the formation of a triazene linkage by coupling the diazonium salt of an Fmoc-protected and allyl-esterified p-amino-phenylalanine to the resin. nih.gov After peptide chain assembly, the peptide is cleaved from the resin under mild acidic conditions. nih.gov

Methyl N-acetyl-L-phenylalaninate is also a valuable component in solution-phase peptide synthesis. scientificlabs.comhepvs.ch This classical approach to peptide synthesis remains relevant for large-scale production and for the synthesis of complex peptides where SPPS might be problematic. N-acetyl-L-phenylalanine can be synthesized by treating L-phenylalanine with acetic anhydride (B1165640) in a basic solution. sci-hub.se This N-protected amino acid can then be coupled with another amino acid methyl ester using a coupling agent like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to form a dipeptide. sci-hub.se

The synthesis of dipeptides such as Ac-Ala-Phe-OMe and Ac-Gly-Phe-OMe has been demonstrated using L-phenylalanine methyl ester hydrochloride and the corresponding N-acetylated amino acid. ntu.ac.uk The choice of coupling reagents and reaction conditions is critical to prevent racemization, which can be a significant side reaction during peptide bond formation, especially when activating the carboxylic acid group of an amino acid. mdpi.com

Table 2: Reagents in Solution-Phase Dipeptide Synthesis

N-Protected Amino AcidC-Protected Amino AcidCoupling ReagentAdditiveProductReference
N-acetyl-L-phenylalanine (Ac-Phe)Amino acid methyl esterEDCHOBtDipeptide sci-hub.se
N-acetylglycineL-phenylalanine methyl ester hydrochlorideNot specifiedNot specifiedAc-Gly-Phe-OMe ntu.ac.uk
N-acetyl-L-alanineL-phenylalanine methyl ester hydrochlorideNot specifiedNot specifiedAc-Ala-Phe-OMe ntu.ac.uk

Contribution to Supramolecular Chemistry and Self-Assembly

Methyl N-acetyl-L-phenylalaninate is a representative building block for the design of aromatic peptide conjugates that can self-assemble into well-defined supramolecular polymers. rsc.org The aromatic phenyl ring of the phenylalanine residue plays a key role in driving self-assembly through π–π stacking interactions, which, in concert with hydrogen bonding between the peptide backbones, leads to the formation of ordered nanostructures. rsc.orgreading.ac.uk

These self-assembling systems are of great interest for creating "life-like" materials that are adaptive and responsive. rsc.org Small peptides capped with N-terminal aromatic groups, such as fluorenylmethoxycarbonyl (Fmoc), naphthalene, and others, are known to form supramolecular hydrogels. reading.ac.uknih.gov The balance between the hydrophobic aromatic groups and the hydrophilic peptide backbone is crucial for achieving the desired self-assembly properties. nih.gov

The resulting supramolecular polymers can exhibit a range of morphologies, including nanofibers, and have potential applications in areas such as bioelectronics and regenerative medicine. nih.gov For example, electroactive groups can be conjugated to these peptide systems to create functional organic semiconductor materials. nih.gov

Methyl N-acetyl-L-phenylalaninate has been instrumental as a guest molecule in studies of molecular recognition, particularly in host-guest complexes with cyclodextrins (CDs). nih.govnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them excellent hosts for studying the noncovalent interactions that govern molecular recognition in biological systems. nih.govunl.edu

Crystallographic studies of the complex between β-cyclodextrin and Methyl N-acetyl-L-phenylalaninate reveal that the phenyl side chain of the guest molecule penetrates the hydrophobic torus of the cyclodextrin (B1172386) host. nih.gov These studies have shown that even small changes to the guest molecule, such as modifying the ester to an amide, can lead to shifts in the guest's position within the host cavity, providing insights into the subtle forces at play in molecular recognition. nih.gov

Temperature-dependent crystallographic studies of the β-cyclodextrin/N-acetyl-L-phenylalanine methyl ester complex have further elucidated the dynamic nature of these interactions. acs.org At higher temperatures, the guest molecule exhibits dynamic disorder, while at lower temperatures, static disorder is observed, indicating the occupation of distinct conformational and positional states. acs.org These findings contribute to a growing database of intermolecular interactions that are valuable for the rational design of artificial receptors and for understanding biological recognition processes. unl.edu

Development of Novel Materials with Modulated Crystallization Kinetics

Methyl N-acetyl-L-phenylalaninate and its racemic form serve as significant models and components in the development of novel materials where the control of crystallization is paramount. Research in this area leverages the principles of stereochemistry and intermolecular interactions to direct the formation of crystalline solids with specific, desirable properties. The modulation of crystallization kinetics is particularly evident in three key areas: the chiral resolution of racemic mixtures through diastereomeric salt formation, the formation of pseudopolymorphs, and the construction of supramolecular host-guest complexes.

Chiral Resolution via Diastereomeric Crystallization

The separation of enantiomers from a racemic mixture of N-acetyl-phenylalanine methyl ester is a critical process, often achieved by modulating crystallization through the use of a chiral resolving agent. This technique, known as chemical resolution, relies on the formation of diastereomeric salts which possess different physical properties, most notably solubility. researchgate.net This difference allows for the selective crystallization of one diastereomer from the solution, a process often enhanced by a technique called Crystallization-Induced Asymmetric Transformation (CIAT). ut.ac.ir

In CIAT, the undesired enantiomer in the solution is continuously racemized back to the racemic mixture, while the desired enantiomer is selectively removed from the equilibrium by crystallization as a less soluble diastereomeric salt. This dynamic process can theoretically convert an entire racemic mixture into a single desired enantiomer, achieving a yield far beyond the 50% limit of classical resolution. ut.ac.irresearchgate.net

Key research findings demonstrate the effectiveness of different resolving agents in modulating the crystallization of phenylalanine methyl ester derivatives:

N-acetyl-D-phenylglycine: This agent has been effectively used to resolve racemic (DL)-phenylalanine methyl ester. By forming a diastereomeric salt, it facilitates the crystallization of the D-phenylalanine methyl ester, achieving a high optical purity of 98.1% and a yield of 81.2%. researchgate.netresearchgate.net The choice of solvent is crucial, with water being preferred over methanol (B129727) to ensure high optical purity. researchgate.net

(+)-Dibenzoyl-D-tartaric acid: While this resolving agent can form an insoluble diastereomeric salt with D-phenylalanine methyl ester, the reported yield is very low (6.5%), indicating less effective modulation of the crystallization process under the studied conditions. researchgate.net

(2R, 3R)-Tartaric Acid: In the presence of a catalyst like 5-nitrosalicylaldehyde, (2R, 3R)-tartaric acid is used to resolve racemic phenylalanine methyl ester derivatives to produce the L-enantiomer. ut.ac.ir The process yields the (L)-phenylalanine methyl ester (2R, 3R)-tartrate salt with yields ranging from 71-85%. ut.ac.ir

Research Findings in Chiral Resolution of Phenylalanine Methyl Ester Derivatives
Racemic CompoundResolving AgentKey ProcessProductOptical Purity (%)Yield (%)Source(s)
DL-Phenylalanine methyl esterN-acetyl-D-phenylglycineChemical ResolutionD-Phenylalanine methyl ester98.181.2 researchgate.netresearchgate.net
Racemic Phenylalanine methyl ester derivatives(2R, 3R)-Tartaric acidCrystallization-Induced Asymmetric Transformation (CIAT)(L)-Phenylalanine methyl ester (2R, 3R)-tartrate saltHigh71-85 ut.ac.ir
DL-Phenylalanine methyl ester(+)-Dibenzoyl-D-tartaric acidChemical ResolutionD-Phenylalanine methyl ester saltNot Reported6.5 researchgate.net

Pseudopolymorphism in Crystal Engineering

The crystallization kinetics of Methyl N-acetyl-L-phenylalaninate (L-AcFOMe) can be modulated by the solvent environment, leading to the formation of different crystal structures known as pseudopolymorphs. nih.gov These are crystalline forms of a compound that incorporate solvent molecules into their lattice. The study of pseudopolymorphism is crucial in crystal engineering as it demonstrates how intermolecular interactions can be fine-tuned to create materials with distinct properties.

Two pseudopolymorphs of Methyl N-acetyl-L-phenylalaninate have been identified: nih.goviucr.org

Anhydrous Orthorhombic Phase (I): This form crystallizes in the absence of water. The crystal structure is stabilized by N-H···O hydrogen bonds, forming hydrophilic layers, which alternate with hydrophobic layers stabilized by C-H···π interactions. nih.gov

The ability to control the crystalline phase by adjusting the solvent composition is a fundamental aspect of modulating crystallization kinetics for the development of materials with tailored structures. nih.gov

Crystallographic Data of Methyl N-acetyl-L-phenylalaninate Pseudopolymorphs
PhaseFormulaCrystal SystemSpace GroupKey FeatureSource(s)
Anhydrous (I)C₁₂H₁₅NO₃OrthorhombicP2₁2₁2₁Forms in the absence of water. nih.goviucr.org
Hemihydrate (II)C₁₂H₁₅NO₃·0.5H₂OTetragonalP4₁2₁2Forms in the presence of water. nih.goviucr.org

Supramolecular Assembly in Host-Guest Systems

Methyl N-acetyl-L-phenylalaninate is also utilized as a "guest" molecule in the creation of complex supramolecular materials through co-crystallization with "host" molecules. A prominent example is its complexation with β-cyclodextrin (β-CD), a cyclic oligosaccharide. nih.gov

In these systems, the crystallization process is modulated by the specific molecular recognition between the host and guest. The resulting material is a highly ordered inclusion complex with a defined stoichiometry and structure. For the β-CD/Methyl N-acetyl-L-phenylalaninate complex, the following has been observed:

Structure: The complex crystallizes as a hydrated head-to-head dimer, meaning two β-cyclodextrin molecules align their wider openings to form an extended cavity. nih.gov

Stoichiometry: Two guest molecules of Methyl N-acetyl-L-phenylalaninate are included within the hydrophobic cavity of the β-CD dimer (a 2:2 host-guest ratio). nih.gov

Interactions: The stability of this novel crystalline material arises from noncovalent interactions, including hydrophobic interactions between the phenyl side chain of the guest and the inner cavity of the host, as well as hydrogen bonding involving the guest's functional groups, water molecules, and the hydroxyl groups on the exterior of the cyclodextrin host. nih.govnih.gov

By acting as a guest, Methyl N-acetyl-L-phenylalaninate modulates the crystallization of the β-cyclodextrin host, leading to the formation of a distinct supramolecular assembly. This approach is a cornerstone of crystal engineering, enabling the design of novel materials by controlling crystallization through specific intermolecular recognition events.

Crystallization Science and Solid State Studies

Investigation of Pseudopolymorphism and Hydrate Formation

The solid-state behavior of Methyl N-acetyl-L-phenylalaninate, also referred to as L-AcFOMe, is characterized by its ability to form pseudopolymorphs, which are different crystal structures arising from the incorporation of solvent molecules. nih.gov Specifically, the compound exhibits an anhydrous orthorhombic phase and a hydrated tetragonal phase. nih.gov

The structures of two pseudopolymorphs have been determined at both room temperature (293 K) and cryogenic temperature (150 K). nih.gov In the absence of water, Methyl N-acetyl-L-phenylalaninate crystallizes in an orthorhombic system with the space group P2(1)2(1)2(1). nih.gov However, in the presence of water, it undergoes a phase conversion to a tetragonal hemihydrate form, which has the space group P4(1)2(1)2. nih.gov This transformation highlights the compound's sensitivity to its crystallization environment.

A defining feature of both crystal structures is the organization of molecules into alternating layers with distinct interaction types. nih.gov Hydrophilic layers are stabilized by moderate N-H···O hydrogen bonds in the anhydrous form. nih.gov In the hemihydrate, the hydrophilic layers are further stabilized by the inclusion of water molecules, which participate in O-H···O hydrogen bonds in addition to the N-H···O interactions. nih.gov

Within the hydrophobic layers, weak C-H···π interactions play a crucial role. nih.gov The nature of these interactions differs between the two forms: the anhydrous structure displays type III interactions, while the hemihydrate exhibits typical type I edge-to-face interactions. nih.gov The differences in the hydrogen-bonding networks and weak interactions between the anhydrous and hemihydrate forms are fundamental to understanding the compound's structural diversity. nih.gov

Table 1: Crystallographic Data for Methyl N-acetyl-L-phenylalaninate Pseudopolymorphs

Parameter Anhydrous Form (I) Hemihydrate Form (II)
Formula C₁₂H₁₅NO₃ C₁₂H₁₅NO₃·0.5H₂O
Crystal System Orthorhombic Tetragonal
Space Group P2(1)2(1)2(1) P4(1)2(1)2
Temperature 293 K / 150 K 293 K / 150 K
Primary H-Bonds N-H···O N-H···O, O-H···O

| Source | nih.gov | nih.gov |

Strategies for Modulating Crystallization Kinetics in Material Science

Controlling the crystallization process is vital for tailoring the properties of materials for specific applications. For organic compounds like Methyl N-acetyl-L-phenylalaninate, modulating crystallization kinetics allows for control over crystal size, morphology, and purity.

One effective strategy is the control of solvent evaporation. researchgate.net By carefully adjusting the rate at which the solvent is removed from a solution, it is possible to influence the nucleation and growth rate of crystals. researchgate.net A slower evaporation rate can lead to the formation of larger, more well-defined crystals by allowing molecules to assemble in a more ordered fashion. researchgate.net This method is particularly relevant in the production of thin films or within complex mesoporous structures where achieving a dense, uniform crystalline phase is essential. researchgate.net

Another advanced strategy is interfacial crystallization (IFC), where crystal assembly occurs at the interface between two liquids or between a liquid and air. acs.org This technique can produce large, sheet-like crystalline structures from amino acid derivatives. acs.org The process is governed by a combination of hydrophobic interactions among the molecule's side chains and the coordination of ions at the interface, leading to the formation of alternating hydrophobic and ionic layers within the crystal. acs.org The choice of solvent and the ions present in the solution are critical factors that can be manipulated to guide the crystallization outcome. acs.org While not documented specifically for Methyl N-acetyl-L-phenylalaninate, these kinetic control strategies are broadly applicable in materials science for compounds with similar functional groups.

Role in Asymmetric Crystallization Processes for Enantiomeric Enrichment

Methyl N-acetyl-L-phenylalaninate plays a crucial role in the separation of enantiomers, which is a critical process in the pharmaceutical and chemical industries. Racemic mixtures of N-acetyl-phenylalanine methyl ester can be resolved through methods like Crystallization-Induced Asymmetric Transformation (CIAT). ut.ac.irsid.ir This technique is an efficient and cost-effective way to obtain enantiomerically pure compounds. ut.ac.ir

In one application, a racemic mixture of N-acetyl-phenylalanine methyl ester derivatives is prepared and then subjected to resolution. ut.ac.irsid.ir The process involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as (2R, 3R)-tartaric acid. ut.ac.irsid.ir Due to different physical properties, one diastereomer crystallizes preferentially from the solution, allowing for its separation by filtration. ut.ac.ir The desired enantiomer can then be liberated from the separated diastereomeric salt. ut.ac.ir

For instance, the resolution of various racemic (R,S)-phenylalanine methyl ester derivatives using (2R,3R)-tartaric acid in the presence of 5-nitrosalicylaldehyde has been shown to produce the (L)-phenylalanine methyl ester tartrate salt in good yields and high optical purities. ut.ac.ir This method provides a practical route to enantiomerically enriched amino acid derivatives. ut.ac.ir

Another approach involves enzymatic resolution. A racemic mixture of N-acetyl-D,L-phenylalanine methyl ester is treated with a specific enzyme, such as a serine proteinase of microbial origin, in an aqueous system. google.com The enzyme selectively hydrolyzes the L-enantiomer (N-acetyl-L-phenylalanine methyl ester) into N-acetyl-L-phenylalanine, leaving the D-enantiomer (N-acetyl-D-phenylalanine methyl ester) unreacted. google.com The resulting acid and the unreacted ester can then be separated based on their different chemical properties, yielding the optically pure D-ester. google.com

Table 2: Asymmetric Transformation of Phenylalanine Methyl Ester Derivatives

Starting Material Resolving Agent Product Yield (%) Optical Purity (%)
(R,S)-phenylalanine methyl ester derivative 4a (2R, 3R)-tartaric acid (L)-phenylalanine methyl ester tartrate 5a 85 88
(R,S)-phenylalanine methyl ester derivative 4b (2R, 3R)-tartaric acid (L)-phenylalanine methyl ester tartrate 5b 71 82
(R,S)-phenylalanine methyl ester derivative 4c (2R, 3R)-tartaric acid (L)-phenylalanine methyl ester tartrate 5c 75 78
(R,S)-phenylalanine methyl ester derivative 4d (2R, 3R)-tartaric acid (L)-phenylalanine methyl ester tartrate 5d 81 85
(R,S)-phenylalanine methyl ester derivative 4e (2R, 3R)-tartaric acid (L)-phenylalanine methyl ester tartrate 5e 78 80

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of N-acetylated amino acid esters is a cornerstone of peptide chemistry and the production of chiral building blocks. Traditional methods, however, often rely on harsh reagents and generate significant waste. The future of Methyl N-acetyl-L-phenylalaninate synthesis lies in the development of novel, more sustainable pathways.

Enzymatic and Chemoenzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative to conventional chemical synthesis. nih.gov Cell-free extracts of Escherichia coli K12 have been shown to contain an acetyl-CoA-L-phenylalanine α-N-acetyltransferase capable of synthesizing N-acetyl-L-phenylalanine. nih.gov This enzymatic approach could be harnessed for the production of the methyl ester derivative. Furthermore, chemoenzymatic strategies are gaining traction. For instance, a practical method for synthesizing a chiral phenylalanine derivative, 3-bromo-l-phenylalanine, involved an enzymatic resolution of N-acetyl-3-bromo-phenylalanine using an acylase. acs.org Similar kinetic resolutions using lipases or aminoacylases on racemic N-acetyl-phenylalanine esters can selectively hydrolyze or transesterify one enantiomer, leaving the other, such as N-acetyl-D-phenylalanine methyl ester, untouched. These enzymatic methods provide optically pure products under mild conditions. tandfonline.com

Green Chemistry Innovations: Beyond biocatalysis, other green chemistry principles are being applied. Microwave-assisted synthesis has been shown to be more effective than conventional reflux methods for the esterification of N-acetyl-L-phenylalanine. mdpi.com Another promising approach involves using solid acid catalysts like Dowex H+ resin, which is reusable and effective, making the entire process more environmentally friendly. nih.gov The development of reactions in aqueous media under neutral or near-neutral conditions is also a key area of research. tandfonline.com Recently, ionic liquids (ILs), particularly N-acetyl amino acid N-alkyl cholinium-based ILs, have been explored as sustainable media and components in pharmaceutical synthesis, showcasing their potential to make processes safer and more scalable. mdpi.com

Advanced Applications in Bio-Inspired Systems and Biomimetic Chemistry

The inherent properties of phenylalanine derivatives, such as their aromatic side chain and chirality, make them excellent candidates for constructing complex, functional architectures that mimic biological systems.

Self-Assembling Nanostructures: Phenylalanine and its derivatives are known for their remarkable ability to self-assemble into well-ordered nanostructures. tdx.catnih.gov The diphenylalanine peptide, a core motif of the Alzheimer's β-amyloid peptide, self-assembles into discrete nanotubes. nih.gov N-terminally protected phenylalanine derivatives, including those with Fmoc and naphthaleneacetyl groups, can form various architectures like hydrogels, rigid rods, and helical nanofibers. rsc.orgrsc.org The self-assembly process is driven by non-covalent interactions, primarily π–π stacking of the aromatic rings. rsc.org Cation-modified Fmoc-Phe derivatives have been shown to self-assemble into novel sheet-based nanotube structures. acs.org Research into how the N-acetyl and methyl ester groups of Methyl N-acetyl-L-phenylalaninate influence this self-assembly could lead to the design of novel biomaterials with tailored properties for applications in drug delivery, tissue engineering, and nanotechnology.

Biomimetic Catalysis: The principles of biological catalysis are being increasingly applied to synthetic systems. Researchers are designing synthetic non-noble metal catalysts inspired by metalloenzymes that can perform challenging chemical transformations. researchgate.net For example, iminopyridine iron(II) complexes have been shown to catalyze the hydroxylation of aromatic rings, including the oxidation of N-acetyl-phenylalanine methyl ester to its corresponding tyrosine derivative. researchgate.net Furthermore, incorporating catalytic moieties into self-assembled peptide frameworks, such as those that could be formed by Methyl N-acetyl-L-phenylalaninate, is an emerging strategy for creating enzyme-mimicking systems with high specificity and efficiency. acs.org

Development of New Analytical Techniques for Chiral Analysis

The biological activity of chiral molecules is often enantiomer-dependent, making the accurate determination of enantiomeric purity crucial. Continuous innovation in analytical chemistry provides ever-more sensitive and efficient methods for chiral separations. sigmaaldrich.com

Advanced Chromatographic Methods: High-performance liquid chromatography (HPLC) remains a primary tool for chiral analysis, with significant research focused on developing novel chiral stationary phases (CSPs). jiangnan.edu.cnmdpi.com Polysaccharide-based, cyclodextrin-based, and macrocyclic antibiotic-based CSPs are widely used for the separation of amino acids and their derivatives. sigmaaldrich.commdpi.com For instance, a new chiral stationary phase based on β-cyclodextrin demonstrated better separation for Dns-dl-amino acid enantiomers compared to a native β-CD phase. mdpi.com Supercritical fluid chromatography (SFC) is emerging as a powerful technique for chiral separations, offering faster analysis times and reduced solvent consumption. mdpi.com Gas chromatography (GC) is also a well-established technique, often requiring derivatization of the amino acid enantiomers. mdpi.commdpi.com

Capillary Electrophoresis and Derivatization: Capillary electrophoresis (CE) is another highly efficient technique for enantioseparation, often using chiral selectors added to the background electrolyte. jiangnan.edu.cn Chiral ionic liquids have been developed as effective chiral selectors for CE. jiangnan.edu.cn Indirect methods, which involve derivatizing the enantiomers with a chiral agent to form diastereomers, are also widely employed. Reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's reagent) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) are used to create diastereomers that can be separated on standard reversed-phase columns and detected with high sensitivity using mass spectrometry (MS). nih.gov

Theoretical Insights into Complex Molecular Interactions and Reactivity

Computational chemistry provides a powerful lens through which to understand the subtle forces governing the structure, dynamics, and reactivity of molecules like Methyl N-acetyl-L-phenylalaninate.

Conformational Analysis and Molecular Dynamics: The biological function and self-assembly properties of peptides and their derivatives are intimately linked to their conformational preferences. Computational methods, such as Density Functional Theory (DFT) and empirical force fields, are used to calculate the relative energies of different conformers. researchgate.netscirp.org Molecular dynamics (MD) simulations allow researchers to study the dynamic behavior of these molecules in different environments, such as in solution or interacting with other molecules or surfaces. mdpi.comoup.comfrontiersin.org For example, MD simulations have been used to investigate the interaction mechanism of phenylalanine derivative inhibitors with enzymes and to study the self-assembly of phenylalanine peptides into nanotubes. mdpi.comresearchgate.net

Intermolecular Interactions and Reactivity: Theoretical studies provide deep insights into the non-covalent interactions that are critical for molecular recognition and self-assembly. X-ray crystallography studies on pseudopolymorphs of N-acetyl-L-phenylalanine methyl ester have detailed the hydrogen bonding networks and C-H···π interactions that stabilize the crystal structures. nih.gov Studies on its complexes with β-cyclodextrin have revealed how guest molecule conformations and guest-host interactions change with temperature. nih.govacs.org Quantum chemical calculations can be used to assess the effects of solvents on spectroscopic properties and to explore reaction mechanisms at a quantum level. scirp.orgnih.gov These theoretical approaches, when combined with experimental data from techniques like double-resonance IR-UV spectroscopy, provide a comprehensive picture of the complex interactions that dictate the behavior of Methyl N-acetyl-L-phenylalaninate. nih.gov

Q & A

Q. What are the standard synthetic routes for Methyl N-acetyl-L-phenylalaninate, and how do reaction conditions influence yield?

Methyl N-acetyl-L-phenylalaninate can be synthesized via two primary routes:

  • Acetylation of L-phenylalanine followed by esterification : React L-phenylalanine with acetic anhydride in a basic aqueous medium (e.g., 1.0 M NaOH) to form N-acetyl-L-phenylalanine, followed by esterification with methanol under acidic conditions .
  • Direct formylation : Treat L-phenylalanine with formyl chloride in anhydrous solvents like dichloromethane or ether, often with alkali catalysis, to achieve simultaneous acetylation and esterification . Key factors : Solvent choice (polar vs. non-polar), temperature control (exothermic reactions require ice baths), and stoichiometric ratios (excess acylating agents improve yields).

Q. What purification and characterization techniques are recommended for verifying product purity?

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.
  • Characterization :
  • TLC (Rf comparison against standards) for preliminary purity assessment .
  • NMR spectroscopy (1H and 13C) to confirm structural integrity, focusing on acetyl (-COCH₃, ~2.0 ppm) and ester (-COOCH₃, ~3.7 ppm) groups .
  • HPLC with UV detection (λ = 254 nm) for quantitative purity analysis (>97% by area) .

Q. What safety protocols are essential for handling Methyl N-acetyl-L-phenylalaninate in the lab?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use N95 masks if handling powders to avoid inhalation .
  • Storage : Keep in sealed containers at 2–8°C, away from oxidizers and ignition sources .
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and ventilate the area .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products like racemization or over-acylation?

  • Racemization prevention : Use low temperatures (0–5°C) during acetylation and avoid prolonged exposure to strong bases .
  • Selective acylation : Employ protecting groups (e.g., tert-butoxycarbonyl, Boc) for amino acids with multiple reactive sites.
  • Kinetic control : Monitor reaction progress via in-situ FTIR to terminate the reaction at 85–90% conversion, reducing dimerization .

Q. What advanced analytical methods resolve structural ambiguities in derivatives of Methyl N-acetyl-L-phenylalaninate?

  • X-ray crystallography : Determines absolute configuration and intermolecular interactions, as demonstrated for N-cinnamoyl-L-phenylalanine methyl ester derivatives .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₂H₁₅NO₃ requires m/z 221.1052 for [M+H]⁺) and detects trace impurities .
  • Circular dichroism (CD) : Assesses enantiomeric purity by comparing optical activity profiles to reference standards .

Q. How should researchers address discrepancies in safety data across different SDS sources?

  • Case example : While some SDS classify the compound as non-hazardous , others recommend full PPE due to incomplete toxicological data .
  • Resolution : Cross-reference regulatory guidelines (e.g., OSHA, REACH) and conduct in-house risk assessments. Prioritize conservative measures (e.g., fume hood use, emergency showers) until definitive toxicity studies are available .

Q. What are the stability profiles of Methyl N-acetyl-L-phenylalaninate under varying storage conditions?

  • Thermal stability : Degrades above 40°C, forming phenylalanine derivatives and acetic acid via ester hydrolysis .
  • Photostability : Protect from UV light to prevent radical-mediated decomposition.
  • Long-term storage : Stable for >2 years at -20°C in inert atmospheres (argon or nitrogen) .

Q. How can contradictory spectral data from different studies be reconciled?

  • Root causes : Solvent polarity (e.g., DMSO vs. CDCl₃ shifts NMR peaks) or impurities in commercial batches.
  • Mitigation :
  • Report solvent/temperature conditions in all spectral data.
  • Compare results with certified reference materials (e.g., NIST databases) .
  • Use deuterated solvents with internal standards (e.g., TMS) for NMR calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.